molecular formula C11H13N3O2 B14565875 1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one CAS No. 61337-10-8

1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one

Cat. No.: B14565875
CAS No.: 61337-10-8
M. Wt: 219.24 g/mol
InChI Key: IHQDMPNBYVLRQX-UHFFFAOYSA-N
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Description

1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one is an organic compound belonging to the class of imidazolidinones It is characterized by the presence of an imidazolidin-2-one ring substituted with a 4-methoxyphenylmethylideneamino group

Preparation Methods

The synthesis of 1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one typically involves the condensation of 4-methoxybenzaldehyde with imidazolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate reagents.

    Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-{[(4-Methoxyphenyl)methylidene]amino}imidazolidin-2-one can be compared with other similar compounds, such as:

  • 4-{[(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • 4-{[1-(2-Hydroxyphenyl)ethylidene]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Properties

CAS No.

61337-10-8

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methylideneamino]imidazolidin-2-one

InChI

InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)8-13-14-7-6-12-11(14)15/h2-5,8H,6-7H2,1H3,(H,12,15)

InChI Key

IHQDMPNBYVLRQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NN2CCNC2=O

Origin of Product

United States

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